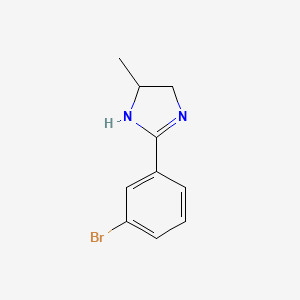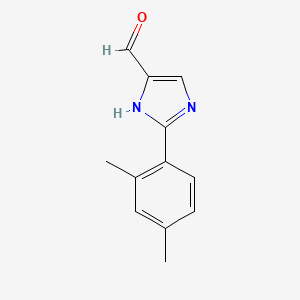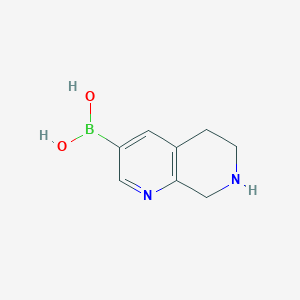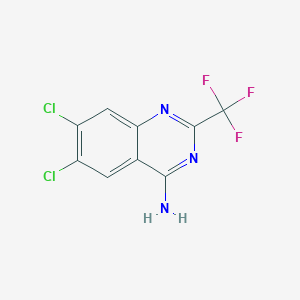![molecular formula C10H7BrClNO B13670814 7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)
7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33067704 is a chemical compound with unique properties and applications in various fields of science and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of MFCD33067704 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation . The process involves selecting a suitable crystal form and employing a preparation method that ensures good solubility and stability, making it suitable for large-scale industrial production .
Industrial Production Methods
The industrial production of MFCD33067704 is designed to be simple and efficient, allowing for large-scale manufacturing. The preparation method ensures that the compound maintains its stability and solubility, which are crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
MFCD33067704 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD33067704 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of MFCD33067704 depend on the specific reaction type and conditions. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
MFCD33067704 has a wide range of scientific research applications, making it a valuable compound in multiple disciplines:
Chemistry: Used as a reagent in synthetic chemistry for the development of new compounds and materials.
Biology: Employed in biological research to study cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in industrial processes for the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of MFCD33067704 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful for research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds share structural similarities with MFCD33067704, including other triazolo ring compounds and methanesulfonate derivatives. These compounds often exhibit similar chemical properties and reactivity patterns .
Uniqueness
What sets MFCD33067704 apart from similar compounds is its specific crystal form and preparation method, which confer enhanced stability and solubility. These properties make it particularly suitable for large-scale industrial applications and research purposes .
Conclusion
MFCD33067704 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties, preparation methods, and wide range of applications make it a valuable asset for researchers and industry professionals alike.
Eigenschaften
Molekularformel |
C10H7BrClNO |
|---|---|
Molekulargewicht |
272.52 g/mol |
IUPAC-Name |
7-bromo-5-chlorospiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H7BrClNO/c11-7-4-5(12)3-6-8(7)13-9(14)10(6)1-2-10/h3-4H,1-2H2,(H,13,14) |
InChI-Schlüssel |
JUSGTYNAWXPWLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3=C(C(=CC(=C3)Cl)Br)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)
![[|I-[[5,5'-(1,2-Ethanediyl)bis[2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]](4-)]]zinc](/img/structure/B13670757.png)

![6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)

![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)

![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)

![3,7-Dibromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13670823.png)
![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)

